N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-14-12-15(2-7-18(14)20)21-19(25)13-22-8-10-23(11-9-22)16-3-5-17(6-4-16)24(26)27/h2-7,12H,8-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVBUMXVEKVRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 4-nitrophenylpiperazine as the primary starting materials.
Step 1 Formation of the Intermediate: The 4-bromo-3-methylaniline undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-bromo-3-methylphenyl)-2-chloroacetamide.
Step 2 Nucleophilic Substitution: The intermediate N-(4-bromo-3-methylphenyl)-2-chloroacetamide is then reacted with 4-nitrophenylpiperazine in a nucleophilic substitution reaction. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base such as potassium carbonate.
Purification: The final product, N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally sustainable. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Bond Formation
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Reagents : Acid chloride derivatives (e.g., phenoxyacetic acid chloride) and coupling agents (e.g., pyridine, tetrahydrofuran).
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Procedure : Acid chlorides are reacted with amines (e.g., substituted anilines) under amide coupling conditions. For example, pyridine is used to neutralize HCl during coupling, followed by purification via silica gel chromatography .
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Yield : Reported yields for similar amide couplings range from 78% to 92% .
Piperazine Substitution
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Reagents : 4-nitrophenyl chloroformate, triethylamine, dichloromethane.
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Procedure : Piperazine derivatives are introduced via nucleophilic aromatic substitution or Suzuki coupling. For instance, substituted phenoxyacetic acid chlorides react with amines to form piperazine-linked intermediates .
Nitration and Bromination
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Reagents : Nitric acid, bromine, or halogenating agents.
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Procedure : Nitration introduces the nitro group to the phenyl ring, while bromination occurs via electrophilic substitution. For example, 4-nitrophenyl groups are prepared using nitric acid under controlled conditions .
Amide Coupling
The formation of the acetamide linkage involves nucleophilic attack by the amine (e.g., piperazine derivative) on the carbonyl carbon of the acid chloride, facilitated by base (e.g., pyridine). This step is critical for constructing the core structure .
Piperazine Ring Formation
Piperazine derivatives are synthesized via reductive amination or nucleophilic substitution. For example, substituted phenoxyacetic acid chlorides react with amines to form piperazine intermediates, which are further functionalized .
Functional Group Transformations
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Nitration : Introduces electron-withdrawing nitro groups, influencing reactivity.
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Bromination : Electrophilic substitution at the para position of the phenyl ring .
Substitution Reactions
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Halogenation : Bromine substitution on the phenyl ring occurs via electrophilic aromatic substitution, facilitated by directing groups (e.g., methyl substituents) .
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Suzuki Coupling : Used to introduce aryl groups (e.g., nitrophenyl) to the piperazine moiety .
Oxidation/Reduction
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Nitro Group Reduction : Conversion of nitro groups to amines using reagents like LiAlH4 or catalytic hydrogenation.
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Amide Hydrolysis : Cleavage of the amide bond under acidic/basic conditions, yielding carboxylic acids and amines.
SAR Observations
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Nitrophenyl Substitution : Enhances electron-deficient character, affecting binding affinity .
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Piperazine Functionalization : Alkyl or aryl substitutions modulate lipophilicity and target interactions .
Biological Activity
While not directly measured for this compound, analogous piperazine derivatives show activity in enzyme inhibition (e.g., hERG binding) and antimicrobial properties.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or psychiatric disorders due to its structural similarity to known pharmacologically active piperazine derivatives.
Biological Studies: The compound can be used in studies investigating receptor binding and activity, especially in the context of serotonin and dopamine receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms involving piperazine derivatives.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, compounds with piperazine rings are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. The bromine and nitro substituents may enhance binding affinity and selectivity for certain receptor subtypes.
Comparison with Similar Compounds
Table 1: Structural and Substituent Variations in Piperazine-Acetamide Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) on the piperazine ring enhance receptor-binding affinity in anticonvulsant and antimicrobial analogs.
- Methoxy groups (e.g., ) introduce polarity, which may reduce cytotoxicity but limit membrane permeability.
Pharmacological Activity Comparison
Anticonvulsant Potential
Compounds with 4-phenylpiperazine cores (e.g., , compounds 14–17) show anticonvulsant activity in preclinical models.
Antimicrobial and Antifungal Activity
Nitro-containing acetamides, such as compounds 47–50 in , exhibit potent activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi. The target compound’s nitro group may similarly disrupt microbial enzymatic pathways.
Anthelmintic Activity
Benzimidazole-acetamide hybrids () with nitro substituents demonstrate paralysis and lethality in earthworms (Pheretima posthuma). The target compound’s nitro and bromo groups could enhance anthelmintic efficacy by interacting with helminth tubulin.
Physicochemical Properties
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, also known by its CAS number 882080-37-7, is a compound featuring a piperazine moiety that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21BrN4O3
- Molar Mass : 433.3 g/mol
- Density : 1.465 g/cm³ (predicted)
- Boiling Point : 623.2 °C (predicted)
- pKa : 13.74 (predicted)
Biological Activity Overview
The compound's biological activity is primarily attributed to its structural components, particularly the piperazine ring and the nitrophenyl substituent. Piperazine derivatives are known for their broad spectrum of biological activities, including antipsychotic, antimicrobial, and anticancer effects.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Binding : Similar compounds have shown affinity for various aminergic receptors, suggesting potential interactions with dopamine and serotonin pathways .
- Cell Death Induction : Research indicates that related piperazine compounds can induce necroptosis in certain cancer cell lines, providing a novel approach to cancer therapy .
Anticancer Activity
A study on a related piperazine compound demonstrated its ability to promote necroptotic cell death in K562 leukemic cells. This was attributed to its interaction with the dopamine D4 receptor and subsequent signaling pathways . The findings suggest that this compound may possess similar anticancer properties.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a bromophenylacetamide precursor with a 4-nitrophenylpiperazine derivative. A reflux reaction with acetic anhydride (as in , S2) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is common. Optimization requires monitoring reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents. Purity can be improved via recrystallization in ethanol or column chromatography .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in for a bromophenyl analog. Complementary techniques include:
- NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm).
- HRMS : For molecular weight validation (theoretical MW: ~462.3 g/mol).
- FT-IR : To confirm amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Methodological Answer : The 4-nitrophenylpiperazine moiety suggests potential serotonin/dopamine receptor modulation, as seen in structurally related compounds ( ). Preliminary assays (e.g., radioligand binding) should screen for affinity at 5-HT₁A or D₂ receptors. The bromophenyl group may enhance lipophilicity, influencing blood-brain barrier penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s metabolic stability?
- Methodological Answer :
- Modifications : Replace the nitro group with a trifluoromethyl group (as in ) to reduce metabolic oxidation.
- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂).
- Computational modeling : Predict metabolic hotspots using CYP450 isoform docking (e.g., CYP3A4) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH).
- Standardization : Replicate assays in triplicate using the same cell line (e.g., HEK293 for receptor studies).
- Control compounds : Include known agonists/antagonists (e.g., clozapine for 5-HT receptors) to validate assay sensitivity .
Q. How can computational methods predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- Tools : Use SwissADME or pkCSM to estimate logP (lipophilicity), solubility (LogS), and bioavailability.
- Parameters : The nitro group increases polarity (lower logP), while bromine enhances halogen bonding for target binding.
- Validation : Compare predictions with experimental data (e.g., HPLC-measured logD) .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with NMR-derived structural models?
- Methodological Answer :
- Crystal packing effects : SC-XRD () reveals solid-state conformations, whereas NMR reflects solution-state dynamics.
- Tautomerism : The acetamide group may exhibit rotational isomerism in solution, causing NMR peak splitting not observed in XRD .
Toxicological Profiling
Q. What in vitro toxicity assays are prioritized for early-stage safety assessment?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
